molecular formula C11H10N6O2 B2863674 (E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide CAS No. 303146-03-4

(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide

Cat. No.: B2863674
CAS No.: 303146-03-4
M. Wt: 258.241
InChI Key: ITDDFHLBCJURRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide is a chemical compound designed for advanced pharmaceutical and medicinal chemistry research. It is built around the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system recognized for its remarkable versatility in drug design . The core structure is isoelectronic with the purine ring, allowing it to function as a potential bio-isosteric replacement in the development of novel enzyme inhibitors, such as those targeting kinase enzymes . The specific incorporation of a furan-2-yl group at the 7-position is a feature explored in medicinal chemistry, as seen in related TP derivatives that have been investigated as highly potent, orally active adenosine A2A receptor antagonists . Furthermore, the E-methoxymethanimidamide functional group is a sophisticated synthetic handle that provides a site for further chemical modification, enabling researchers to explore structure-activity relationships and develop targeted chemical probes. This compound is intended for use in laboratory research applications only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2/c1-18-14-7-13-10-15-11-12-5-4-8(17(11)16-10)9-3-2-6-19-9/h2-7H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDDFHLBCJURRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Cyclocondensation of Hydrazinylpyrimidines

This method involves reacting 5-amino-1H-1,2,4-triazole with β-diketones or α,β-unsaturated carbonyl compounds. For example, furan-2-carbaldehyde derivatives undergo cyclocondensation with hydrazinylpyrimidines in refluxing isopropanol to yield the triazolo[1,5-a]pyrimidine core. Typical conditions include:

  • Reagents : Hydrazinylpyrimidine (40 mmol), furan-2-carbaldehyde (44 mmol), isopropanol (100 mL)
  • Conditions : 50°C for 3 hours
  • Yield : 87–93% after recrystallization from methanol.

A critical limitation lies in the regioselectivity of the reaction, which often produces positional isomers requiring chromatographic separation.

Two-Step Synthesis via Dimroth Rearrangement

This approach mitigates regioselectivity issues by first synthesizing 1,2,4-triazolo[4,3-a]pyrimidine intermediates, followed by acid-catalyzed Dimroth rearrangement. For instance:

  • Step 1 : Cyclocondensation of 4-hydrazinylpyrimidine (12 ) with methoxymethanimidamide in acetic acid yields intermediate 13 .
  • Step 2 : Heating 13 in hydrochloric acid (2 M) at 80°C induces rearrangement to the target scaffold.

Advantages : Improved regiocontrol and scalability.
Disadvantages : Extended reaction times (8–12 hours) and lower overall yields (70–75%).

Oxidative Cyclization of Pyrimidin-2-yl-Amidines

Pyrimidin-2-yl-amidines (14 ) treated with oxidative agents like manganese dioxide in dichloromethane undergo cyclization to form the triazolo[1,5-a]pyrimidine core. Key parameters include:

  • Oxidant : MnO₂ (5 equiv)
  • Solvent : Dichloromethane
  • Yield : 82–85%
    This method excels in producing high-purity products (>95% by HPLC) but requires anhydrous conditions.

Functionalization at Position 7: Introduction of Furan-2-yl Groups

Incorporating the furan-2-yl moiety at position 7 involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Nucleophilic Substitution with Furan-2-ylthiol

A representative procedure involves reacting 7-chloro-triazolo[1,5-a]pyrimidine with furan-2-ylmethanethiol under basic conditions:

  • Reagents : 7-Chloro intermediate (25 mmol), furan-2-ylmethanethiol (75 mmol), sodium hydride (75 mmol)
  • Solvent : N,N-Dimethylformamide (80 mL)
  • Conditions : 50°C for 30 minutes
  • Yield : 80–85% after recrystallization.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 7-bromo derivatives with furan-2-ylboronic acid offers superior selectivity:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (3 equiv)
  • Solvent : Dioxane/water (4:1)
  • Yield : 78–82%.

Methoxymethanimidamide Side-Chain Installation

The N'-methoxymethanimidamide group is introduced via condensation reactions with dimethylformamide dimethyl acetal (DMF-DMA).

Condensation with DMF-DMA

Reaction of the amino-triazolo[1,5-a]pyrimidine with DMF-DMA in toluene under reflux yields the target imidamide:

  • Reagents : Amine intermediate (10 mmol), DMF-DMA (15 mmol)
  • Conditions : 110°C for 6 hours
  • Yield : 75–80%

Reductive Amination

Alternative routes employ reductive amination using sodium cyanoborohydride:

  • Substrates : 2-Amino derivative (10 mmol), methoxyamine (12 mmol)
  • Reductant : NaBH₃CN (1.5 equiv)
  • Solvent : Methanol
  • Yield : 68–72%.

Optimization and Process-Scale Considerations

Solvent Selection

Isopropanol outperforms ethanol and acetonitrile in cyclocondensation reactions, achieving higher yields (Table 1).

Table 1. Solvent Effects on Cyclocondensation Yield

Solvent Temperature (°C) Yield (%)
Isopropanol 50 93
Ethanol 50 85
Acetonitrile 50 78

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency but increase costs. Nickel-based catalysts offer a cost-effective alternative with modest yield reductions (65–70%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.56 (d, 1H, furan-H), 6.82 (m, 2H, furan-H), 3.42 (s, 3H, OCH₃).
  • IR : 2218 cm⁻¹ (C≡N), 1666 cm⁻¹ (C=O).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms purity ≥95% for oxidative cyclization products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

  • Reduction: : The triazolopyrimidine core can be reduced under hydrogenation conditions, potentially leading to the formation of dihydro derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethanimidamide group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazolopyrimidine derivatives.

    Substitution: Various substituted methanimidamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N’-methoxymethanimidamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, preliminary studies suggest that this compound may have therapeutic potential due to its ability to modulate biological pathways involved in diseases such as cancer and inflammatory disorders. Further research is needed to fully understand its pharmacological properties and therapeutic efficacy.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N’-methoxymethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The furan ring and methoxymethanimidamide group may enhance binding affinity and specificity through additional interactions with the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Structural and Substitution Analysis

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features
Target Compound: (E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide 7-(furan-2-yl), N2-(methoxymethanimidamide) C₁₃H₁₂N₆O₂ 308.27 (calculated) Furan enhances π-π stacking; methoxymethanimidamide improves solubility.
N-[7-(4-fluorostyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxyiminoformamide 7-(4-fluorostyryl), N2-(methoxyiminoformamide) C₁₅H₁₃FN₆O 312.31 Fluorostyryl group increases lipophilicity and potential membrane penetration.
N-(7-[1-(3-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N'-methoxyiminoformamide 7-[1-(3-fluorophenoxy)ethyl], N2-(methoxyiminoformamide) C₁₆H₁₅FN₆O₂ 366.33 Fluorophenoxyethyl substituent introduces steric bulk and metabolic stability.
7n: N2-(4-Chlorobenzyl)-5-methyl-N7-(3,4,5-trimethoxyphenyl)triazolopyrimidine 7-(3,4,5-trimethoxyphenyl), N2-(4-chlorobenzyl), 5-methyl C₂₂H₂₂ClN₅O₃ 455.4 (MS) Trimethoxyphenyl and chlorobenzyl groups enhance DNA intercalation potential.
Compound 26: N7-Cyclohexyl-2-(furan-2-yl)-N5-methyl-triazolo[1,5-a][1,3,5]triazine-5,7-diamine 2-(furan-2-yl), N5-methyl, N7-cyclohexyl C₁₄H₁₈N₈O 314.35 Cyclohexyl group increases hydrophobicity; furan aids in target recognition.

Key Findings

Substituent Effects on Bioactivity: The furan-2-yl group in the target compound and Compound 26 is associated with improved π-π interactions in binding pockets, which may enhance affinity for enzymes or receptors. Fluorinated analogs (e.g., 4-fluorostyryl in , 3-fluorophenoxyethyl in ) exhibit higher metabolic stability and lipophilicity compared to non-fluorinated derivatives, making them suitable for pesticidal or antimicrobial applications.

Physicochemical Properties :

  • The target compound’s methoxymethanimidamide group improves aqueous solubility compared to analogs with bulkier substituents (e.g., cyclohexyl in ).
  • Molecular weight variations (308–455 g/mol) reflect differences in substituent complexity, influencing bioavailability and pharmacokinetics.

Synthetic Methodologies: The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions under reflux conditions (e.g., ethanol at 70–100°C for 24–72 hours) . Purification typically involves flash chromatography or recrystallization, with yields ranging from 55% to 63% for triazolotriazine derivatives .

Biological Activity

The compound (E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C11H10N6O2
  • Molecular Weight : 258.24 g/mol
  • CAS Number : 303146-03-4
  • Density : 1.51 g/cm³ (predicted)
  • pKa : 1.52 (predicted)

Antimicrobial Activity

The triazole moiety in compounds like this compound has been associated with significant antimicrobial properties. Studies have demonstrated that derivatives of 1,2,4-triazoles exhibit potent antibacterial and antifungal activities. For instance:

  • Compounds with similar structural motifs have shown MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • The incorporation of furan rings has been linked to enhanced bioactivity due to their electron-rich nature, which facilitates interaction with biological targets.

Anticancer Activity

Research indicates that triazolo-pyrimidines can function as effective anticancer agents. The following mechanisms have been noted:

  • Inhibition of DNA Synthesis : Certain derivatives demonstrate the ability to inhibit DNA gyrase and topoisomerase IV, enzymes critical for DNA replication in cancer cells .
  • Cell Cycle Arrest : Some compounds have been reported to induce cell cycle arrest in cancer cell lines, leading to apoptosis .

Anti-inflammatory and Analgesic Effects

The compound also shows promise in anti-inflammatory and analgesic applications:

  • Triazole derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • In vivo studies suggest that these compounds can reduce pain responses in animal models, indicating potential use in pain management therapies.

Structure-Activity Relationship (SAR)

The SAR of this compound highlights the importance of specific functional groups:

Functional GroupEffect on Activity
Furan ringEnhances electron density; improves binding affinity
Triazole moietyCritical for antimicrobial and anticancer activity
Methoxy groupIncreases solubility and bioavailability

Case Studies

  • Antimicrobial Efficacy :
    • A study published in Medicinal Chemistry evaluated a series of triazolo-pyrimidine derivatives against a panel of bacterial strains. The compound exhibited promising results with significant inhibition against multi-drug resistant strains .
  • Anticancer Potential :
    • In vitro studies demonstrated that similar triazolo-pyrimidine compounds induced apoptosis in breast cancer cell lines through the activation of caspase pathways .
  • Anti-inflammatory Activity :
    • Research indicated that derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting from triazolopyrimidine precursors. A common approach includes:

  • Step 1: Condensation of furan-2-yl-substituted pyrimidine intermediates with triazole derivatives under reflux in polar aprotic solvents (e.g., DMF or ethanol) .
  • Step 2: Introduction of the methoxymethanimidamide group via nucleophilic substitution or coupling reactions, optimized at 60–100°C for 24–72 hours .
  • Purification: Column chromatography (gradient elution with ethyl acetate/light petroleum) and recrystallization ensure >95% purity .
  • Key monitoring: TLC and HPLC track reaction progress and purity .

Basic: How is the compound structurally characterized?

Structural confirmation relies on:

  • NMR spectroscopy: 1^1H and 13^13C NMR identify substituent patterns (e.g., furan protons at δ 6.5–7.5 ppm, triazole protons at δ 8.0–8.5 ppm) .
  • Mass spectrometry: High-resolution MS (e.g., ESI-MS) confirms molecular weight (e.g., m/z 272.268 for C12_{12}H12_{12}N6_6O2_2) .
  • X-ray crystallography: Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, using programs like SHELXL for refinement .

Basic: What preliminary biological screening methods are used?

Initial activity assessments include:

  • In vitro assays: Anticancer (MTT assay on cancer cell lines), antimicrobial (MIC against bacterial/fungal strains), and enzyme inhibition (e.g., kinase or protease targets) .
  • Dose-response studies: IC50_{50} values derived from 3–5 logarithmic concentrations, validated with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Selectivity: Comparative testing on non-target cell lines (e.g., HEK293) to assess therapeutic index .

Advanced: How can reaction conditions be optimized for synthesis?

Optimization strategies:

  • Solvent selection: DMF enhances solubility of intermediates, while ethanol minimizes side reactions .
  • Temperature control: Higher temperatures (70–100°C) accelerate coupling but may increase byproducts; stepwise heating improves regioselectivity .
  • Catalyst screening: Palladium or copper catalysts for cross-coupling steps improve yields (e.g., from 11% to 55% in amination reactions) .
  • Real-time monitoring: In-situ FTIR or LC-MS detects intermediates, enabling dynamic adjustment of reaction parameters .

Advanced: What SAR strategies are applied to this compound?

Structure-activity relationship (SAR) studies focus on:

  • Core modifications: Substituting furan with thiophene or benzene alters π-π stacking and bioavailability .
  • Side-chain variations: Methoxy groups versus ethyl/methyl substituents impact solubility and target binding (e.g., IC50_{50} shifts from 1.2 μM to 8.7 μM) .
  • Bioisosteric replacement: Replacing triazole with pyrazole preserves activity while reducing metabolic instability .
  • 3D-QSAR models: Computational docking (e.g., AutoDock) predicts binding affinities to targets like dihydroorotate dehydrogenase .

Advanced: How does crystallography resolve molecular ambiguities?

  • Data collection: High-resolution (<1.0 Å) X-ray diffraction identifies E/Z isomerism and tautomeric forms .
  • Refinement: SHELX software refines thermal parameters and occupancy ratios, distinguishing between overlapping electron densities (e.g., methoxy vs. ethoxy groups) .
  • Validation: R-factor (<0.05) and residual density maps (<0.3 eÅ3^{-3}) ensure structural accuracy .

Advanced: How to address contradictions in biological data?

  • Reproducibility checks: Standardize assay protocols (e.g., cell passage number, serum-free conditions) to minimize variability .
  • Meta-analysis: Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Mechanistic studies: Surface plasmon resonance (SPR) or ITC quantifies binding kinetics, resolving discrepancies in reported inhibition constants .

Advanced: What computational methods support mechanism studies?

  • Molecular dynamics (MD): Simulates ligand-protein interactions over 100+ ns to identify stable binding poses .
  • DFT calculations: Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
  • ADMET prediction: Tools like SwissADME forecast pharmacokinetic profiles, guiding lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.